molecular formula C10H10O2 B8715110 5-cyclopropylbenzo[d][1,3]dioxole CAS No. 29574-42-3

5-cyclopropylbenzo[d][1,3]dioxole

Cat. No. B8715110
M. Wt: 162.18 g/mol
InChI Key: HQKFWAYVOSZCJS-UHFFFAOYSA-N
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Patent
US05763700

Procedure details

The method of Example 25 was repeated using a Grignard reagent, prepared from 4-fluoro-3-phenoxyphenyl bromide (0.31 g), tetrahydrofuran (2 ml) and magnesium (20 mg) and 1-(3-acetoxy-2-fluoroprop-1-enyl)-1-(4-difluoro-methoxyphenyl)cyclopropane (Example 24) (0.155 g). The residue after evaporation was purified by preparative thin layer chromatography (solvent: diethyl ether/hexane; 1:9) and then preparative high performance liquid chromatography (column: C18; solvent: methanol; flow rate: 8 ml/min) to afford 1-(4-difluoromethoxyphenyl)-3-(4-fluoro-3-phenoxyphenyl)prop-1-enyl)-1-(3,4-methylenedioxyphenyl)cyclopropane (120 mg, 54%).
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.31 g
Type
reactant
Reaction Step Two
Quantity
20 mg
Type
reactant
Reaction Step Two
Name
1-(3-acetoxy-2-fluoroprop-1-enyl)-1-(4-difluoro-methoxyphenyl)cyclopropane
Quantity
0.155 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC1C=CC(Br)=CC=1[O:9]C1C=CC=CC=1.[Mg].C(OCC(F)=C[C:24]1([C:27]2[CH:32]=[CH:31][C:30]([O:33][CH:34](F)F)=[CH:29][CH:28]=2)[CH2:26][CH2:25]1)(=O)C>O1CCCC1>[CH2:34]1[O:33][C:30]2[CH:29]=[CH:28][C:27]([CH:24]3[CH2:25][CH2:26]3)=[CH:32][C:31]=2[O:9]1

Inputs

Step One
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.31 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)Br)OC1=CC=CC=C1
Name
Quantity
20 mg
Type
reactant
Smiles
[Mg]
Name
1-(3-acetoxy-2-fluoroprop-1-enyl)-1-(4-difluoro-methoxyphenyl)cyclopropane
Quantity
0.155 g
Type
reactant
Smiles
C(C)(=O)OCC(=CC1(CC1)C1=CC=C(C=C1)OC(F)F)F
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The residue after evaporation
CUSTOM
Type
CUSTOM
Details
was purified by preparative thin layer chromatography (solvent: diethyl ether/hexane; 1:9)

Outcomes

Product
Name
Type
product
Smiles
C1OC=2C=C(C=CC2O1)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 143.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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